2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine, commonly referred to as AWZ1066S, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly as an anti-Wolbachia drug candidate. This compound is specifically designed for the treatment of human filariasis, including lymphatic filariasis and onchocerciasis. Its molecular formula is with a molecular weight of 404.4 g/mol.
The compound was developed through extensive research aimed at finding effective treatments for diseases caused by parasitic infections. Its synthesis and characterization have been documented in various patents and scientific literature, highlighting its unique structure and potential efficacy against specific pathogens .
AWZ1066S falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. The compound's structural features include a pyrido[2,3-d]pyrimidine core, which is critical for its biological function, and a trifluoromethyl group that enhances its pharmacological properties .
The synthesis of 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine involves several key steps:
The synthetic route has been optimized for scalability and cost-efficiency, making it suitable for industrial production. Detailed methods can be found in patent literature which outlines the specific reaction conditions and purification techniques employed during synthesis .
The molecular structure of AWZ1066S can be described by its IUPAC name and represented using various chemical notation systems:
The compound exhibits a complex three-dimensional structure that contributes to its biological activity, particularly in targeting specific bacterial strains associated with parasitic infections.
AWZ1066S undergoes various chemical reactions during its synthesis and potential metabolic processes:
Common reagents used in these reactions include palladium catalysts and anhydrous solvents. The reactions are typically monitored using techniques such as liquid chromatography-mass spectrometry to ensure product purity and yield .
AWZ1066S exerts its pharmacological effects primarily by targeting Wolbachia bacteria, which are symbiotic organisms essential for the survival of certain parasitic worms. The mechanism involves:
Studies have shown that compounds like AWZ1066S can significantly reduce the burden of filarial infections in host organisms by effectively targeting the symbiotic bacteria .
AWZ1066S is characterized by:
Key chemical properties include:
Relevant data regarding these properties can be sourced from chemical databases and experimental studies conducted during its development phase .
AWZ1066S has significant potential applications in various fields:
The compound's specificity and potency make it a valuable candidate for further research into novel therapeutic strategies against filarial diseases .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3